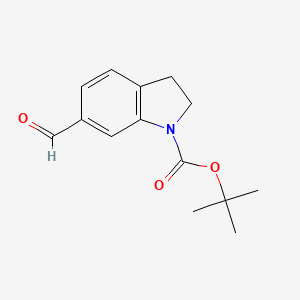

tert-Butyl 6-formylindoline-1-carboxylate

Overview

Description

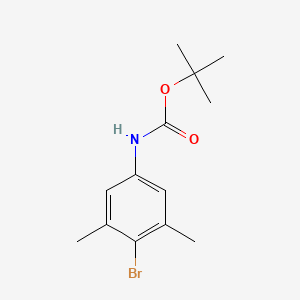

tert-Butyl 6-formylindoline-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various small molecule anticancer drugs. It is derived from piperidin-4-ylmethanol and undergoes several chemical transformations to achieve its final structure, which includes a formyl group at the 6-position of the indoline ring and a tert-butyl ester group at the 1-position .

Synthesis Analysis

The synthesis of this compound involves a multi-step process starting from commercially available piperidin-4-ylmethanol. The process includes nucleophilic substitution, oxidation, halogenation, and elimination reactions. The method has been optimized to achieve a high total yield of up to 71.4% . This compound is structurally related to other tert-butyl substituted compounds that have been synthesized for various applications, including marine drug intermediates , charge transfer studies , and the synthesis of Schiff base compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds have been characterized using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of a related chromene compound was elucidated, showing aromatic π-stacking interactions and hydrogen bonding stabilizing the structure . Similarly, Schiff base compounds derived from tert-butyl substituted pyridine carboxylates have been characterized, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the formyl group can participate in further synthetic transformations, such as the synthesis of oxazoline derivatives through hydroformylation, which can be highly stereoselective . Additionally, the tert-butyl group is a common protecting group that can be removed under certain conditions, as seen in the synthesis of tert-butyl vinyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the tert-butyl group, which is bulky and can affect the compound's solubility, boiling point, and reactivity. For example, tert-butyl substituted carboxylates have been analyzed using gas-liquid chromatography and mass spectrometry, demonstrating characteristic fragmentation patterns and retention times . The tert-butyl group also affects the conformational flexibility of molecules, as seen in the case of p-tert-butylcalix arene hexacarboxylic acid, which exhibits conformational switching .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : This compound is a key intermediate for small molecule anticancer drugs. A high-yield synthetic method has been established, showing its relevance in the development of anticancer therapeutics (Zhang et al., 2018).

Reactions with Electrophilic and Nucleophilic Reagents : Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, reacts with maleic anhydride to form Diels-Alder endo-adducts. This illustrates its potential in chemical transformations (Moskalenko & Boev, 2014).

Highly Stereoselective Hydroformylation : The derivative methyl (2 R )-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate has been hydroformylated with up to 99% diastereoselectivities. This indicates its role in creating intermediates for homochiral amino acid synthesis, valuable in synthetic chemistry (Kollár & Sándor, 1993).

Applications in Marine Drug Synthesis

- Marine Drugs Synthesis : Derivatives like 4H-Chromene-2-carboxylic acid ester are used in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This highlights its importance in the synthesis of marine-derived pharmaceuticals (Li et al., 2013).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

The ADME properties of “tert-Butyl 6-formylindoline-1-carboxylate” are as follows :

These properties can impact the bioavailability of the compound, influencing its effectiveness.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other factors such as pH, presence of other substances, and physiological conditions can also affect its action and efficacy.

properties

IUPAC Name |

tert-butyl 6-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZCOLAJWVBFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591283 | |

| Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

391668-75-0 | |

| Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)